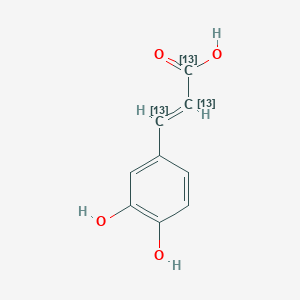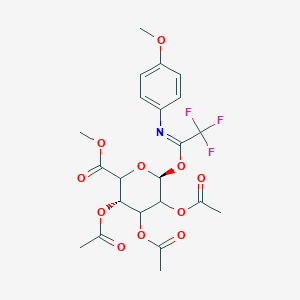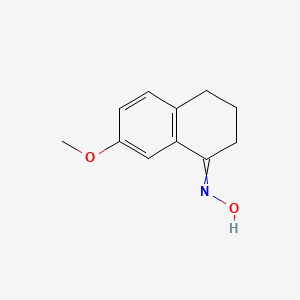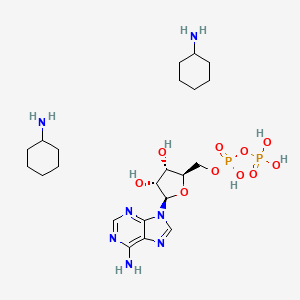
Adenosine 5'-diphosphate bis(cyclohexylammonium) salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Adenosine 5’-diphosphate bis(cyclohexylammonium) salt is a crystalline compound with the empirical formula C10H15N5O10P2 · 2C6H13N and a molecular weight of 625.55. It is a derivative of adenosine 5’-diphosphate, an adenine nucleotide involved in energy storage and nucleic acid metabolism. This compound is known for its role in energy transfer within cells and its involvement in various biochemical processes.
Mechanism of Action
Target of Action
Adenosine 5’-diphosphate bis(cyclohexylammonium) salt, also known as ADENOSINE 5/'-DIPHOSPHATE DI(MONOCYCLOHEXYLAMMONIUM) SALT, primarily targets ADP receptors P2Y1, P2Y12, and P2X1 . These receptors play a crucial role in platelet activation .
Mode of Action
The compound interacts with its targets, the ADP receptors, affecting platelet activation. It is converted into adenosine by ecto-ADPases . This conversion results in the inhibition of platelet activation via adenosine receptors .
Biochemical Pathways
The compound is involved in the energy storage and nucleic acid metabolism pathways through its conversion into ATP by ATP synthases . It affects the cellular signaling pathways related to these processes .
Pharmacokinetics
Its solubility in water suggests that it may have good bioavailability .
Result of Action
The result of the compound’s action is the inhibition of platelet activation. This is achieved through its conversion to adenosine and subsequent interaction with adenosine receptors .
Biochemical Analysis
Biochemical Properties
Adenosine 5’-diphosphate bis(cyclohexylammonium) salt is converted into ATP by ATP synthases . It affects platelet activation through its interaction with ADP receptors P2Y1, P2Y12, and P2X1 . Upon its conversion to adenosine by ecto-ADPases, platelet activation is inhibited via adenosine receptors .
Cellular Effects
Adenosine 5’-diphosphate bis(cyclohexylammonium) salt influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Its conversion to adenosine by ecto-ADPases inhibits platelet activation, demonstrating its significant role in cellular processes .
Molecular Mechanism
At the molecular level, Adenosine 5’-diphosphate bis(cyclohexylammonium) salt exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It interacts with ADP receptors P2Y1, P2Y12, and P2X1, affecting platelet activation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Adenosine 5’-diphosphate bis(cyclohexylammonium) salt change over time . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.
Dosage Effects in Animal Models
The effects of Adenosine 5’-diphosphate bis(cyclohexylammonium) salt vary with different dosages in animal models
Metabolic Pathways
Adenosine 5’-diphosphate bis(cyclohexylammonium) salt is involved in the metabolic pathway of ATP synthesis . It interacts with ATP synthases and is converted into ATP, affecting metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of adenosine 5’-diphosphate bis(cyclohexylammonium) salt typically involves the reaction of adenosine 5’-diphosphate with cyclohexylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
- Dissolution of adenosine 5’-diphosphate in water.
- Addition of cyclohexylamine to the solution.
- Stirring the mixture at a specific temperature and pH to facilitate the reaction.
- Isolation and purification of the product through crystallization.
Industrial Production Methods
Industrial production of adenosine 5’-diphosphate bis(cyclohexylammonium) salt follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Adenosine 5’-diphosphate bis(cyclohexylammonium) salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form adenosine 5’-triphosphate.
Reduction: It can be reduced to form adenosine monophosphate.
Substitution: The compound can undergo substitution reactions with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Adenosine 5’-triphosphate.
Reduction: Adenosine monophosphate.
Substitution: Various substituted adenosine derivatives depending on the nucleophile used.
Scientific Research Applications
Adenosine 5’-diphosphate bis(cyclohexylammonium) salt has numerous applications in scientific research:
Chemistry: Used as a standard in luminometry and in suramin inhibition assays.
Biology: Involved in studies related to energy transfer and cellular metabolism.
Medicine: Investigated for its role in platelet activation and inhibition, making it relevant in cardiovascular research.
Industry: Utilized in the production of biochemical reagents and as a component in various biochemical assays.
Comparison with Similar Compounds
Similar Compounds
- Adenosine 5’-diphosphate sodium salt
- Adenosine 5’-diphosphate disodium salt
- Adenosine 5’-monophosphate disodium salt
- Adenosine 5’-triphosphate disodium salt hydrate
Uniqueness
Adenosine 5’-diphosphate bis(cyclohexylammonium) salt is unique due to its specific interaction with cyclohexylamine, which enhances its stability and solubility. This makes it particularly useful in biochemical assays and research applications where high purity and stability are required.
Properties
IUPAC Name |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate;cyclohexanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O10P2.2C6H13N/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-27(21,22)25-26(18,19)20;2*7-6-4-2-1-3-5-6/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H2,11,12,13)(H2,18,19,20);2*6H,1-5,7H2/t4-,6-,7-,10-;;/m1../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCOUEIPNDLFPCX-IDIVVRGQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N.C1CCC(CC1)N.C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)N.C1CCC(CC1)N.C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H41N7O10P2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
625.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
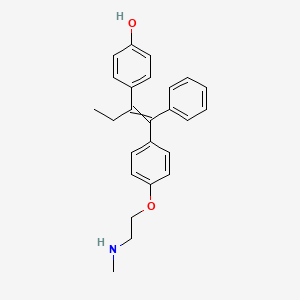
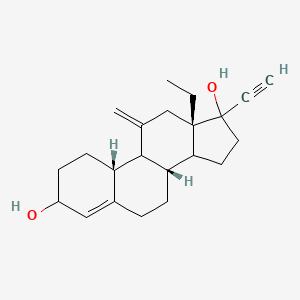

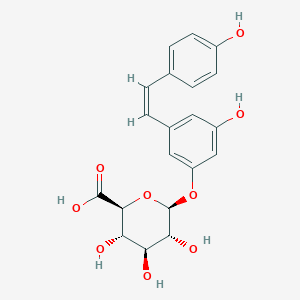
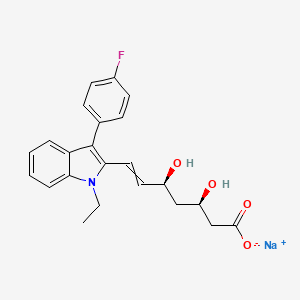
![1-Benzyl-4-[(5-benzyloxy-6-methoxy-1-indanone)-2-ylidenyl]methylpiperidine](/img/structure/B1140795.png)

![[dideuterio-[(8R,10S,13S)-13-methyl-3,17-dioxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-10-yl]methyl] 4-methylbenzenesulfonate](/img/structure/B1140798.png)
![[(2S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate](/img/structure/B1140800.png)
